![molecular formula C18H25N5O4 B2992190 Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate CAS No. 887875-69-6](/img/structure/B2992190.png)
Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate, also known as BTPM, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BTPM is a purine derivative that has been synthesized through a multi-step process, and its chemical structure has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a compound with potential applications in various areas of scientific research. While the direct research on this specific compound is limited, insights can be drawn from studies on similar compounds, which demonstrate the broader utility of such molecules in chemical synthesis and biological applications.
Antimicrobial Activities : Analogous compounds, such as 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, have been synthesized and evaluated for their antimicrobial activities against a panel of susceptible and resistant Gram-positive and Gram-negative bacteria. These compounds, characterized by similar structural features, show promising biological activities, indicating the potential of Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate in antimicrobial research (Pratibha Sharma, Shikha Sharma, N. Rane, 2004).
Antioxidant Properties : Research on natural compounds with antioxidant properties, such as those isolated from walnut kernels and marine sources, highlights the interest in identifying new compounds with potential antioxidant activities. These studies underscore the importance of structural elements in contributing to antioxidant capacity, which could be relevant for the evaluation of Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate in similar contexts (Zijia Zhang, Li-ping Liao, Jeffrey C. Moore, Tao Wu, Zheng-tao Wang, 2009).
Catalysis in Synthesis : The use of imidazolium-based ionic liquids as catalysts for the synthesis of complex molecules, including imidazoles, highlights a potential application area for Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate in catalysis and synthesis. These findings suggest the versatility of imidazole derivatives in facilitating efficient chemical transformations (Hongjun Zang, Qiuhong Su, Yingming Mo, B. Cheng, Song Jun, 2010).
Antioxidative Molecules for Pharmaceutical and Food Industries : The identification of antioxidative molecules from natural sources, such as red seaweed, underscores the ongoing search for compounds with potential health benefits and applications in the pharmaceutical and food industries. This research avenue could be relevant for exploring the antioxidative potential of Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate, given its unique structural features (K. Chakraborty, D. Joseph, Minju Joy, Vamshi Krishna Raola, 2016).
Propiedades
IUPAC Name |
ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-6-8-9-21-11(3)12(4)23-14-15(19-17(21)23)20(5)18(26)22(16(14)25)10-13(24)27-7-2/h6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYQCYGLBWKPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

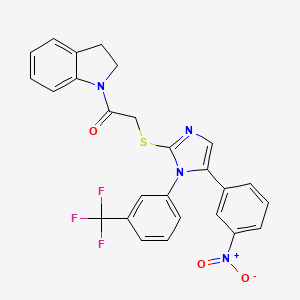

![N-[(4-Phenylsulfanyloxan-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2992109.png)
![4-(3-Methoxyphenyl)-2-[(3-pyridylmethyl)amino]-5-pyrimidinecarboxylic acid](/img/structure/B2992111.png)
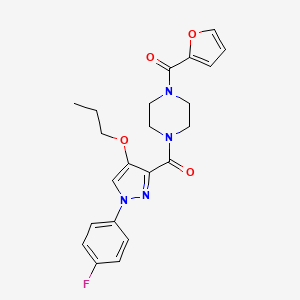
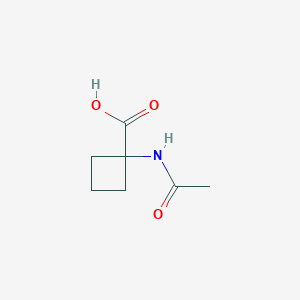
![8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992117.png)

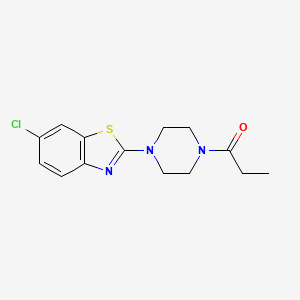
![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)
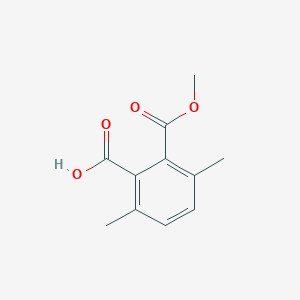
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2992127.png)
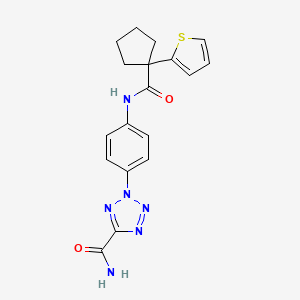
![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)